methyl 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate
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Overview
Description
“Methyl 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also has an amino group (-NH2), a hydroxyethoxy group (-OCH2CH2OH), and a carboxylate ester group (-COOCH3).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the amino group, and the formation of the carboxylate ester group. However, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, amino group, hydroxyethoxy group, and carboxylate ester group would all contribute to its overall structure.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the hydroxyethoxy group could be involved in reactions with electrophiles, and the carboxylate ester group could undergo reactions such as hydrolysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.Scientific Research Applications
Synthesis and Biological Activity
One pivotal area of research focuses on the synthesis and subsequent biological evaluation of novel derivatives. For instance, the synthesis of novel comenic acid derivatives incorporating isoxazole and isothiazole moieties has shown significant synergy when combined with first-line antitumor drugs, indicating potential in chemotherapy for brain tumors (Kletskov et al., 2018). Similarly, the development of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been explored for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential in cancer therapy (Hassan et al., 2014).
Chemical Synthesis Techniques
The compound's role extends into the realm of synthetic chemistry, where its derivatives serve as key intermediates. Research into isoxazole strategies for synthesizing α-aminopyrrole derivatives illustrates the compound's utility in constructing complex heterocycles, vital for pharmaceutical development (Galenko et al., 2019). Additionally, studies on methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate elucidate novel analgesic agents, emphasizing the compound's significance in creating new therapeutic agents (Machado et al., 2009).
Structural and Mechanistic Insights
Investigations into the structural parameters of derivatives, like 5-trihalomethyl-4,5-dihydro-1H-pyrazole, provide critical insights into their physicochemical properties, guiding the design of more effective drugs and materials (Machado et al., 2009). Furthermore, the examination of solvent and copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives, alongside their crystal structures and cytotoxicity, highlights the importance of solvent and metal ions in modulating the synthetic pathways and biological activities of pyrazole derivatives (Huang et al., 2017).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper storage and disposal methods.
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, stability, and possible uses in fields such as medicinal chemistry or materials science.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, specific studies and literature on “methyl 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate” would be needed.
properties
IUPAC Name |
methyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4/c1-13-7(12)4-5(8)9-10-6(4)14-3-2-11/h11H,2-3H2,1H3,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZGVWSQKSVJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1N)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate |
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